molecular formula C14H12ClNO3S B2682412 4-Chloro-N-tosylbenzamide CAS No. 14068-01-0

4-Chloro-N-tosylbenzamide

Cat. No. B2682412
CAS RN: 14068-01-0
M. Wt: 309.76
InChI Key: XQIKDLZMAPIBJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient synthetic protocol for 4-Chloro-N-tosylbenzamide involves a one-pot three-component reaction. Benzoic acids and amines undergo direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method provides good yields (80-85%) in a short reaction time (2-4 hours) .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N,N-dimethylbenzamide consists of a chlorobenzene ring attached to an N,N-dimethylbenzamide moiety. The chlorine atom is positioned ortho to the amide group. You can visualize the structure here .

Scientific Research Applications

Copper-Catalyzed Intramolecular Sulfamidation

4-Chloro-N-tosylbenzamide is used in the copper-catalyzed intramolecular sulfamidation process. This process facilitates the formation of N-arylsuflonyl-1-arylisoindolinones, which can be further modified to generate free 1-arylisoindolinones. The rate-determining step in this process is not C-H bond cleavage but is consistent with the slow oxidation of a copper π-arene intermediate (Bedford, Bowen, & Méndez‐Gálvez, 2017).

Synthesis and Crystal Structure Analysis

4-Chloro-N-tosylbenzamide derivatives have been synthesized and characterized for their structure-property relationships and antitumor activity. These derivatives have shown promise in antitumor activities based on electrochemical measurements, DFT calculations, and biological assays (He et al., 2014).

Suzuki–Miyaura Cross-Coupling Approach

In the field of organic synthesis, 4-Chloro-N-tosylbenzamide is utilized in the Suzuki–Miyaura cross-coupling reactions. This approach leverages the stable tosyl protective group and facilitates the synthesis of various 5-phenyl and 4-aryl-8-hydroxyquinolines (Heiskanen & Hormi, 2009).

Palladium-Catalyzed C-H Activation

4-Chloro-N-tosylbenzamide plays a role in palladium-catalyzed C-H activation. This methodology offers a simple and mild route to diversely functionalized arenes, demonstrating its utility in creating complex organic compounds (Péron et al., 2014).

Synthesis of Novel Polyimides

A novel diamine with built-in sulfone, ether, and amide structure, synthesized from 4-Chloro-N-tosylbenzamide, is used in the creation of new polyimides. These polyimides show promising characteristics for various industrial applications (Mehdipour‐Ataei et al., 2004).

Crystal Engineering

4-Chloro-N-tosylbenzamide contributes to crystal engineering, where its derivatives are studied for hydrogen bonds and halogen bonds, crucial in designing molecular crystals with desired properties (Saha, Nangia, & Jaskólski, 2005).

Future Directions

Given its potential as an anticancer agent, further studies on its biological activity, toxicity, and optimization are warranted. The computational insights suggest that derivatives of this compound exhibit promising interactions with target receptors .

properties

IUPAC Name

4-chloro-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIKDLZMAPIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-tosylbenzamide

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